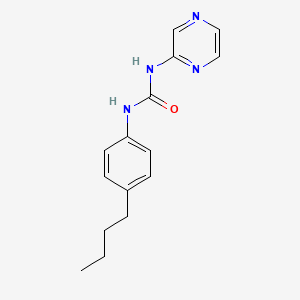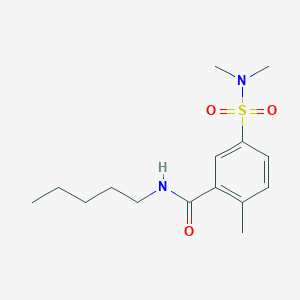
N-(4-BUTYLPHENYL)-N'-(2-PYRAZINYL)UREA
概要
説明
N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 4-butylaniline with 2-pyrazinecarboxylic acid in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA: Similar structure but with a methyl group instead of a butyl group.
N-(4-CHLOROPHENYL)-N’-(2-PYRAZINYL)UREA: Contains a chlorine atom on the phenyl ring.
N-(4-FLUOROPHENYL)-N’-(2-PYRAZINYL)UREA: Contains a fluorine atom on the phenyl ring.
Uniqueness
N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
特性
IUPAC Name |
1-(4-butylphenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-3-4-12-5-7-13(8-6-12)18-15(20)19-14-11-16-9-10-17-14/h5-11H,2-4H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOHIUQBSHRKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-dimethoxyphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4768649.png)
![2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4768652.png)
![4-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4768658.png)
![4-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4768661.png)

![N-(2-methoxyethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4768682.png)
![3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4768686.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4768688.png)
![1-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4768701.png)
![2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4768715.png)

![7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4768738.png)

![(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4768764.png)
